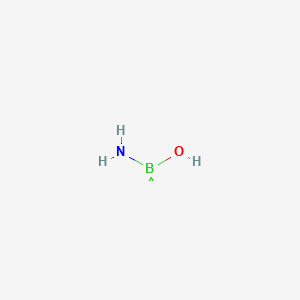

Amino(hydroxy)boranyl

Description

Amino(hydroxy)boranyl (IUPAC provisional name: boranyl(hydroxy)amine) is a boron-containing compound characterized by a central boron atom bonded to both an amino (-NH₂) and a hydroxy (-OH) group. This structure positions it within the broader class of organoboron compounds, which are notable for their applications in catalysis, medicinal chemistry, and materials science. The compound’s reactivity is influenced by the electron-deficient nature of boron, allowing it to form Lewis acid-base adducts with nucleophiles such as nitriles and phosphines. Its hybridization state (sp² or sp³) and substituent effects dictate its spectroscopic properties and chemical behavior, as observed in NMR studies.

Properties

CAS No. |

134271-87-7 |

|---|---|

Molecular Formula |

BH3NO |

Molecular Weight |

43.84 g/mol |

InChI |

InChI=1S/BH3NO/c2-1-3/h3H,2H2 |

InChI Key |

VKDYWQCDUOLFMX-UHFFFAOYSA-N |

Canonical SMILES |

[B](N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino(hydroxy)boranyl can be synthesized through several methods. One common approach involves the reaction of boric acid with an amino alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where boric acid and amino alcohols are mixed in precise ratios. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Amino(hydroxy)boranyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: The amino and hydroxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Amino(hydroxy)boranyl has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential use in drug delivery systems and as a biomolecule stabilizer.

Medicine: Research is ongoing into its use as an antimicrobial and anticancer agent.

Industry: It is used in the production of advanced materials and as an additive in lubricants and polymers .

Mechanism of Action

The mechanism by which amino(hydroxy)boranyl exerts its effects involves its ability to form stable complexes with various biomolecules. The amino and hydroxy groups allow it to interact with proteins, nucleic acids, and other cellular components, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- Hybridization: this compound exhibits both sp² and sp³ hybridization depending on bonding interactions (e.g., B–N vs. B–O), as seen in nickel boranyl complexes. In contrast, arylboronic acids like 3-aminophenylboronic acid adopt sp² hybridization due to planar trigonal geometry.

- NMR Shifts: The ¹¹B NMR resonance for this compound ranges widely (δB = 1.42–83.7 ppm), reflecting its dual hybridization states. Arylboronic acids show more consistent shifts (δB = 28–30 ppm) due to uniform sp² hybridization.

2.3 Thermodynamic and Computational Insights

Density functional theory (DFT) studies on nickel-boranyl complexes reveal that B–N bond lengths in interacting geometries (1.629 Å) are critical for stabilizing nitrile adducts. For this compound, analogous intramolecular B–N bonding could enhance substrate activation in catalytic cycles. However, molecular dynamics simulations suggest that steric hindrance from bulky substituents (e.g., -CON(CH₃)₂ in carbamoyl derivatives) reduces reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.